molecular formula C13H13N5 B5318125 3-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazol-2-yl}pyridine

3-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazol-2-yl}pyridine

Cat. No. B5318125
M. Wt: 239.28 g/mol
InChI Key: ULMFUKMZGLGUJC-UHFFFAOYSA-N
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Description

3-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazol-2-yl}pyridine, commonly known as 3-Iodo-5-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine, is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic organic compound that contains two imidazole rings and a pyridine ring. This compound has shown potential in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 3-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazol-2-yl}pyridine is not fully understood. However, it has been reported that this compound acts as a potent inhibitor of various enzymes, including DNA topoisomerase I and II, and the serine/threonine protein kinase CK2. These enzymes play a crucial role in various cellular processes, including DNA replication, transcription, and cell division. Inhibition of these enzymes by this compound can lead to the disruption of these processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting DNA topoisomerases. This compound has also been reported to exhibit antifungal and antibacterial activities by inhibiting the growth of various microorganisms. In addition, this compound has been reported to have neuroprotective effects by inhibiting the activity of CK2, which is involved in the regulation of various cellular processes in neurons.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 3-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazol-2-yl}pyridine is its well-established synthesis method, which allows for its easy and cost-effective production. This compound has also been extensively studied for its various medicinal properties, making it a promising candidate for drug development. However, one of the limitations of this compound is its relatively low solubility in water, which can limit its applicability in some experimental settings.

Future Directions

The potential applications of 3-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazol-2-yl}pyridine in scientific research are vast. One of the future directions for this compound is its use in the development of novel anticancer drugs. Its potent inhibitory activity against DNA topoisomerases makes it a promising candidate for the treatment of various types of cancer. Another future direction for this compound is its use in the development of new antifungal and antibacterial agents. Its inhibitory activity against microorganisms makes it a potential candidate for the treatment of various infectious diseases. Additionally, the neuroprotective effects of this compound make it a promising candidate for the treatment of various neurological disorders. Further research is needed to explore the full potential of this compound in these and other scientific research fields.
In conclusion, this compound is a highly versatile and promising compound that has gained significant attention in scientific research. Its well-established synthesis method, various medicinal properties, and potential applications in drug development make it a valuable compound for scientific research. Further research is needed to explore the full potential of this compound in various scientific fields.

Synthesis Methods

The synthesis of 3-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazol-2-yl}pyridine involves the reaction of 3-iodopyridine with 1-methyl-1H-imidazole-2-carbaldehyde in the presence of a base. This reaction results in the formation of the desired product with a yield of 70-80%. The synthesis method of this compound is well-established and has been reported in several scientific publications.

Scientific Research Applications

3-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazol-2-yl}pyridine has shown potential in various scientific research fields. It has been extensively studied for its medicinal properties, including its anticancer, antifungal, and antibacterial activities. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-[1-(2-imidazol-1-ylethyl)imidazol-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c1-2-12(10-14-3-1)13-16-5-7-18(13)9-8-17-6-4-15-11-17/h1-7,10-11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMFUKMZGLGUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CN2CCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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